Methyl 6-phenylhexanoate
Overview
Description
Methyl 6-phenylhexanoate is an organic compound with the molecular formula C13H18O2. It is an ester derived from 6-phenylhexanoic acid and methanol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical synthesis processes due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-phenylhexanoate can be synthesized through the esterification of 6-phenylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
6-phenylhexanoic acid+methanolH2SO4Methyl 6-phenylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 6-phenylhexanoic acid and methanol.
Reduction: It can be reduced to 6-phenylhexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 6-phenylhexanoic acid and methanol.
Reduction: 6-phenylhexanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-phenylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 6-phenylhexanoate in biological systems involves its interaction with specific enzymes and receptors. It can act as a substrate for esterases, which hydrolyze the ester bond to release 6-phenylhexanoic acid. This acid can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
Comparison
Methyl 6-phenylhexanoate is unique due to its longer carbon chain and phenyl group, which impart distinct physical and chemical properties compared to simpler esters like methyl benzoate or ethyl acetate.
Properties
IUPAC Name |
methyl 6-phenylhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHKTRPOQOKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473766 | |
Record name | 6-phenyl-hexanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-76-0 | |
Record name | 6-phenyl-hexanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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